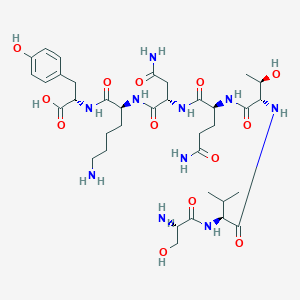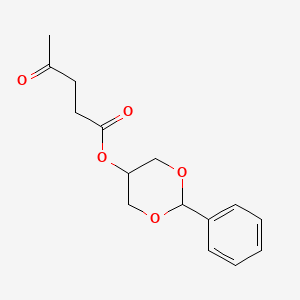
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It contains an isothiocyanate group, which is known for its ability to form strong bonds with various nucleophiles, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide typically involves the reaction of 3-isothiocyanatopropylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines, alcohols, or thiols are used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, or thiocarbamates.
Wissenschaftliche Forschungsanwendungen
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Isothiocyanatopropyl)benzene
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is unique due to its specific structure, which combines an isothiocyanate group with a 2-methylprop-2-enamide moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
849150-17-0 |
|---|---|
Molekularformel |
C8H12N2OS |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
N-(3-isothiocyanatopropyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H12N2OS/c1-7(2)8(11)10-5-3-4-9-6-12/h1,3-5H2,2H3,(H,10,11) |
InChI-Schlüssel |
LNJYHYJGJOCYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)








![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)


